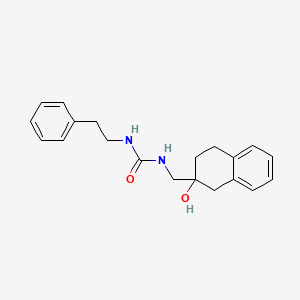

![molecular formula C12H13N3O2S2 B3017970 N-(3-甲氧基苯基)-2-[(5-甲基-1,3,4-噻二唑-2-基)硫代]乙酰胺 CAS No. 443749-22-2](/img/structure/B3017970.png)

N-(3-甲氧基苯基)-2-[(5-甲基-1,3,4-噻二唑-2-基)硫代]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

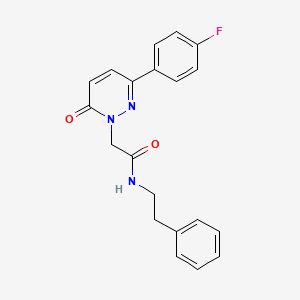

The compound "N-(3-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide" is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. Thiadiazole derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The methoxyphenyl group attached to the thiadiazole ring may influence the compound's binding affinity to various biological targets, as seen in related research on similar compounds .

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the stepwise conversion of aromatic acids into esters, hydrazides, and subsequently thiadiazole rings. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole derivatives involves stirring the oxadiazole-thiols with bromoacetamide derivatives in the presence of a solvent like DMF and a base such as sodium hydride (NaH) . Similarly, the synthesis of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides follows a stepwise process starting from benzoic acid to the final thiadiazole compound . These methods could be analogous to the synthesis of "N-(3-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide," although the specific details are not provided in the data.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The substitution of different functional groups at various positions on the thiadiazole ring can significantly affect the compound's molecular conformation and, consequently, its biological activity. Molecular modeling studies, including conformation search and receptor docking experiments, have been used to investigate the binding mechanisms of thiadiazole analogs to their biological targets, as demonstrated in the study of human adenosine A3 receptor antagonists .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the thiadiazole ring and the substituents attached to it. For example, the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride followed by alkaline hydrolysis can lead to the formation of sulfamethizole, an antibacterial compound, and its related impurities . The specific chemical reactions involving "N-(3-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide" are not detailed in the provided data, but it is likely that similar reactivity patterns would be observed.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen in the thiadiazole ring contributes to the compound's polarity, solubility, and potential to form hydrogen bonds. The spectral characterization of these compounds, including EI-MS, IR, and NMR data, confirms their successful synthesis and provides insights into their structural features . The biological screening of these compounds reveals their activity against various enzymes and microbes, indicating their potential therapeutic applications . The specific physical and chemical properties of "N-(3-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide" would require further investigation to be fully characterized.

科学研究应用

抗癌特性和合成方法该杂化分子结合了 1,3,4-噻二唑,展示了其在设计具有潜在抗癌特性的类药物小分子中的重要性。这种合成方法突出了该化合物在旨在开发新型抗癌剂的药物研究中的效用。该过程涉及逐步烷基化和酰基化,通过光谱方法合成结构确定的化合物,并在 60 行筛选方案中显示出有希望的体外抗癌活性 (Yushyn、Holota 和 Lesyk,2022)。

谷氨酰胺酶抑制用于癌症治疗该化合物是 BPTES 类似物开发的结构骨架的一部分,BPTES 类似物是肾型谷氨酰胺酶 (GLS) 的有效且选择性抑制剂。这些类似物通过抑制 GLS 已被证明可以减弱人体淋巴瘤细胞在体外和小鼠异种移植模型中的生长,为癌症治疗提供了一种潜在的治疗方法 (Shukla 等,2012)。

抗菌潜力N-(3-甲氧基苯基)-2-[(5-甲基-1,3,4-噻二唑-2-基)硫代]乙酰胺衍生物已被研究其抗菌潜力。合成了一系列这些衍生物,并显示出对各种菌株(包括金黄色葡萄球菌和大肠杆菌)有希望的体外抗菌活性,以及对黑曲霉和白色念珠菌的抗真菌活性,证明了该化合物在开发新型抗菌剂中的作用 (Baviskar、Khadabadi 和 Deore,2013)。

毒性评估和治疗潜力该化合物的衍生物已被研究其毒性、抑瘤、抗氧化、镇痛和抗炎作用。这些研究涉及对表皮生长因子受体 (EGFR) 和环氧合酶-2 (COX-2) 等靶标进行对接,突出了该化合物多样化的药理潜力。结果表明具有中等抑制作用和显着的镇痛和抗炎作用,表明该化合物可用于开发新的治疗剂 (Faheem,2018)。

属性

IUPAC Name |

N-(3-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S2/c1-8-14-15-12(19-8)18-7-11(16)13-9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKPEWYWPNYZPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3017888.png)

![7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

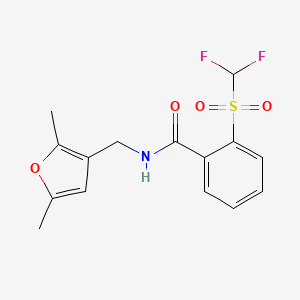

![2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3017890.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B3017893.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3017894.png)

![N-[(2-Chloro-1,3-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B3017897.png)

![Methyl 2-[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]acetate](/img/structure/B3017902.png)

amine hydrochloride](/img/structure/B3017905.png)